molecular formula C22H20N4O2S B5159647 3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine

3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine

Cat. No. B5159647
M. Wt: 404.5 g/mol
InChI Key: JPYNBWLOFCSSIS-UHFFFAOYSA-N
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Description

3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential application in research. This compound is a pyridazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine has not been fully elucidated. However, it has been proposed that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth of cancer cells. Additionally, it has been suggested that this compound may reduce inflammation by inhibiting the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to reduce inflammation by inhibiting the production of certain inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine in lab experiments is its potential application in cancer research. This compound has been found to inhibit the growth of cancer cells, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine. One of the future directions is to study the mechanism of action of this compound in more detail. Additionally, further research is needed to determine the potential application of this compound in other areas of research, such as inflammation and neurodegenerative diseases. Finally, more research is needed to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine has been reported in various research studies. One of the commonly used methods involves the reaction of 3-methyl-6-bromo-2-(3-(1-(4-(methylsulfonyl)benzyl)-1H-pyrazol-3-yl)phenyl)pyridazine with sodium azide in the presence of copper (I) iodide and triphenylphosphine. This method yields the desired compound in good yield and purity.

Scientific Research Applications

3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine has been found to have potential application in various scientific research studies. This compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its anti-inflammatory activity, and it has been found to reduce inflammation in animal models.

properties

IUPAC Name

3-methyl-6-[3-[1-[(4-methylsulfonylphenyl)methyl]pyrazol-3-yl]phenyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-16-6-11-21(24-23-16)18-4-3-5-19(14-18)22-12-13-26(25-22)15-17-7-9-20(10-8-17)29(2,27)28/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYNBWLOFCSSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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